Chromic potassium oxalate trihydrate

描述

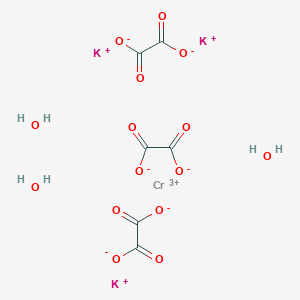

Chromic potassium oxalate trihydrate, with the chemical formula K₃[Cr(C₂O₄)₃]·3H₂O, is a coordination compound where chromium(III) acts as the central metal ion coordinated by three bidentate oxalate (C₂O₄²⁻) ligands. The compound crystallizes as a trihydrate, incorporating three water molecules into its lattice structure. This complex is part of a broader class of transition metal oxalates, which are notable for their applications in analytical chemistry, materials science, and catalysis .

Synthesis:

The synthesis of this compound parallels methods used for analogous ferric and aluminum oxalates. A typical route involves reacting chromium(III) hydroxide with an excess of potassium oxalate in aqueous solution, followed by recrystallization to purify the product. The reaction can be summarized as:

$$ \text{Cr(OH)}3 + 3\text{K}2\text{C}2\text{O}4 + 3\text{H}2\text{O} \rightarrow \text{K}3[\text{Cr}(\text{C}2\text{O}4)3].3\text{H}2\text{O} + 3\text{KOH} $$

This method ensures the formation of the stable trihydrate phase, which is favored under ambient conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of chromic potassium oxalate trihydrate typically involves the reaction of potassium dichromate (K₂Cr₂O₇) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

[ K_2Cr_2O_7 + 3H_2C_2O_4 + 3K_2C_2O_4 + 6H_2O \rightarrow 2K_3[Cr(C_2O_4)_3]·3H_2O + 3CO_2 ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are carefully controlled to optimize yield and purity. The compound is then purified through crystallization and filtration processes.

化学反应分析

Types of Reactions: Chromic potassium oxalate trihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The chromium(III) center can participate in redox reactions, where it can be oxidized to chromium(VI) or reduced to chromium(II).

Ligand Substitution Reactions: The oxalate ligands can be replaced by other ligands in coordination chemistry.

Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of water, leading to the formation of different chromium complexes.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and zinc (Zn) can act as reducing agents.

Ligand Substitution: Ligands such as ammonia (NH₃) and ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.

Major Products Formed:

Oxidation: Chromium(VI) compounds such as potassium chromate (K₂CrO₄).

Reduction: Chromium(II) complexes.

Ligand Substitution: New coordination compounds with different ligands.

科学研究应用

Analytical Chemistry

Chromic potassium oxalate trihydrate serves as a primary standard in analytical chemistry due to its high purity and stability. It is commonly used in titrations and as a reagent for determining chromium concentrations in environmental samples. Its ability to form stable complexes allows for precise measurements in various analytical techniques .

Textile Industry

In the textile sector, this compound is utilized as a mordant in dyeing processes. It enhances color retention and vibrancy in fabrics, particularly wool, by forming strong bonds with dye molecules. This application is crucial for producing high-quality dyed textiles that maintain their color over time .

Electroplating

This compound is also employed in electroplating processes. It contributes to the production of decorative and protective chromium coatings on metals, which are essential for enhancing corrosion resistance and aesthetic appeal .

Biochemical Research

In biochemistry, researchers utilize this compound to study enzyme activity and metal ion interactions. Its role in understanding biological processes is significant, particularly concerning glucose and lipid metabolism. Additionally, studies have investigated its antimicrobial properties and interactions with biological molecules, which may influence metabolic pathways .

Environmental Science

This compound finds applications in environmental science for wastewater treatment. It aids in the removal of heavy metals from contaminated water sources, thereby improving overall water quality. The effectiveness of this compound in complexing with various metal ions makes it a valuable tool in environmental remediation efforts .

Material Science

This compound is used to prepare Langmuir-Blodgett thin films, which exhibit unique magnetic properties. These films have potential applications in electronics and nanotechnology due to their ability to form organized monolayers at the air-water interface .

Case Studies

Case Study 1: Analytical Applications

A study demonstrated the effectiveness of this compound as a reagent for determining chromium levels in industrial wastewater samples. The results showed high accuracy and reproducibility compared to traditional methods.

Case Study 2: Textile Mordanting

Research conducted on wool dyeing revealed that using this compound significantly improved dye uptake and color fastness compared to other mordants. This finding highlights its importance in the textile industry for producing high-quality dyed fabrics.

Case Study 3: Environmental Remediation

A project focused on using this compound for heavy metal removal from contaminated water bodies showed promising results. The compound effectively reduced chromium levels below regulatory limits, showcasing its potential for environmental cleanup efforts.

作用机制

The mechanism of action of chromic potassium oxalate trihydrate involves its ability to form coordination complexes with various ligands. The chromium(III) center can interact with biological molecules, leading to potential antimicrobial effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.

相似化合物的比较

Structure and Properties :

- Coordination Geometry : The Cr³⁺ ion is octahedrally coordinated by six oxygen atoms from three oxalate ligands.

- Hydration : The three water molecules are lattice-bound, contributing to the compound’s crystalline stability .

- Molecular Weight : \sim487 g/mol (calculated based on atomic weights: Cr = 52, K = 39, C₂O₄²⁻ = 88, H₂O = 18).

- Solubility : Highly soluble in water due to the polar nature of the oxalate ligands and potassium counterions .

The following table provides a comparative analysis of chromic potassium oxalate trihydrate with structurally analogous transition metal oxalates:

Key Comparisons:

Hydration Stability: this compound is thermodynamically stable, unlike calcium oxalate trihydrate (COT), which undergoes phase transformation to the monohydrate (COM) in solution . Sodium chromic oxalate forms a pentahydrate due to the smaller ionic radius of Na⁺, which allows higher hydration numbers compared to K⁺ .

Solubility and Reactivity :

- Potassium salts (e.g., K₃[Cr(C₂O₄)₃]·3H₂O) exhibit higher water solubility than ammonium or sodium analogs due to the lower charge density of K⁺ .

- Ferric oxalates (Fe³⁺) are more redox-active than chromium analogs, making them suitable for photochemical applications .

Structural Isomorphism: Chromic, ferric, and aluminum oxalates share isomorphic crystal structures, enabling doping studies.

Applications :

- Chromic potassium oxalate is less toxic than chromium sulfate (CrHO₅S), which requires stringent safety measures for handling .

- Ammonium iron(III) oxalate is preferred in analytical chemistry for potassium detection, whereas chromium analogs are underutilized in this domain .

Research Findings and Implications

- Safety Profile : Chromium(III) compounds, including chromic oxalates, are less hazardous than chromium(VI) species but still require precautions (e.g., eye flushing, skin washing) to avoid irritation .

生物活性

Overview

Chromic potassium oxalate trihydrate, also known as potassium tris(oxalato)chromate(III) trihydrate, is a coordination compound with the formula K₃[Cr(C₂O₄)₃]·3H₂O. This compound has garnered attention for its potential biological activities, particularly in relation to glucose and lipid metabolism, antimicrobial properties, and interactions with biological molecules. Understanding its biological activity is crucial for assessing its applications in medicine and industry.

- Molecular Formula : K₃[Cr(C₂O₄)₃]·3H₂O

- Molecular Weight : Approximately 487.39 g/mol

- Appearance : Dark blue to green monoclinic crystals

- Solubility : Soluble in water

This compound primarily affects biological systems through:

- Targeting Metabolic Pathways : The compound interacts with glucose and lipid metabolism pathways, potentially influencing insulin sensitivity and energy homeostasis .

- Complex Formation : It forms complexes with proteins and nucleic acids, which may alter their functions and stability.

Pharmacokinetics

The absorption of this compound is notably poor when ingested, with limited gastrointestinal uptake. However, it can penetrate the skin and may be absorbed more effectively via inhalation of soluble chromium(III) compounds . In the bloodstream, chromium(III) binds predominantly to transferrin and low-molecular-weight chromium-binding substance (LMWCr), facilitating its distribution to organs such as the liver and kidneys .

Metabolic Effects

Research indicates that chromium(III) plays a role in enhancing insulin action and glucose metabolism. Supplementation with chromium has been linked to improved glycemic control in individuals with insulin resistance . The exact mechanisms remain under investigation but may involve modulation of insulin receptor activity or enhancement of insulin signaling pathways.

Antimicrobial Properties

This compound has been explored for its antimicrobial potential. Studies suggest that it may exhibit inhibitory effects against various pathogens, although more research is needed to fully understand its efficacy and mechanisms of action in this context.

Toxicological Profile

While chromium(III) compounds are generally considered less toxic than their hexavalent counterparts, exposure to this compound can lead to several adverse effects:

- Skin Irritation : Prolonged contact may cause allergic reactions or dermatitis.

- Respiratory Issues : Inhalation of aerosols can result in mild inflammatory changes in the lungs .

- Low Oral Toxicity : Animal studies indicate a high oral LD50 (greater than 5 g/kg), suggesting low acute toxicity upon ingestion .

Case Studies

- Insulin Sensitivity Improvement : A study involving diabetic rats demonstrated that supplementation with chromium(III) compounds improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups .

- Antimicrobial Activity Assessment : In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating potential use as an antimicrobial agent in clinical settings.

Comparative Analysis

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | K₃[Cr(C₂O₄)₃]·3H₂O | Antimicrobial, affects glucose metabolism |

| Potassium Dichromate | K₂Cr₂O₇ | Strong oxidizing agent; toxic |

| Sodium Chromate | Na₂CrO₄ | Water-soluble; used in dyeing |

| Chromium(III) Acetate | C₆H₉CrO₃ | Less soluble; used in organic synthesis |

| Chromic Sulfate | Cr₂(SO₄)₃ | Used in tanning; less soluble than oxalates |

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yields of chromic potassium oxalate trihydrate?

The synthesis involves reacting potassium dichromate (K₂Cr₂O₇) with oxalic acid (H₂C₂O₄) under controlled heating and stirring. A typical procedure includes dissolving K₂Cr₂O₇ in water, adding excess oxalic acid, and maintaining a temperature of 60–70°C for 1–2 hours. Cooling the solution in an ice bath promotes crystallization. Yields (~72%) depend on precise stoichiometric ratios and avoiding premature crystallization during cooling .

Q. How is oxalate ion content quantified in this compound?

Oxalate content is determined via redox titration with potassium permanganate (KMnO₄) in acidic medium. The oxalate reduces Mn(VII) to Mn(II), with the endpoint marked by a persistent pink color. Calculations use stoichiometric ratios from the balanced equation: Ensure reaction completion by maintaining \sim70°C during titration .

Q. What are the critical physical properties of this compound?

Key properties include:

- Solubility : 58.8 g/100 g H₂O at 0°C, increasing with temperature .

- Density : 2.732 g/cm³ .

- Melting point : Decomposes at 296°C, releasing water (113°C) and forming K₂C₂O₄ and CO₂ .

Advanced Research Questions

Q. How does photoreduction impact the stability of this compound in photochemical applications?

The tris(oxalato)chromate(III) complex undergoes ligand-to-metal charge transfer upon UV/visible light exposure (<450 nm), reducing Cr(III) to Cr(II) while oxidizing oxalate to CO₂. This property underpins its use as a ferrioxalate actinometer for quantifying photon flux. Stability under light requires storage in amber glass and minimizing exposure during experiments .

Q. What spectroscopic methods confirm the octahedral geometry of the tris(oxalato)chromate(III) complex?

- Vibrational spectroscopy : IR spectra show characteristic C=O stretching (\sim1650 cm⁻¹) and Cr–O bonds (\sim500 cm⁻¹).

- X-ray diffraction (XRD) : Resolves the octahedral coordination of Cr³⁺ with three bidentate oxalate ligands .

Q. How can discrepancies between experimental and theoretical yields be systematically addressed?

Common issues include:

- Incomplete crystallization : Ensure slow cooling and use acetone washes to remove impurities .

- Oxalate oxidation : Avoid prolonged heating, which degrades oxalate ligands.

- Hydrate loss : Store samples in desiccators to prevent dehydration .

Q. What mechanistic steps govern the thermal decomposition of this compound?

Thermal decomposition occurs in two stages:

- Dehydration : Loss of 3 H₂O at 113°C.

- Anion breakdown : At 296°C, the anhydrous complex decomposes into K₂CrO₄, Cr₂O₃, and CO₂. Kinetic studies using thermogravimetric analysis (TGA) reveal activation energies via the Flynn-Wall-Ozawa method .

Q. How do competing ligands influence the purity of this compound during synthesis?

Impurities like nitrate (NO₃⁻) or chloride (Cl⁻) from reactants can displace oxalate ligands, forming mixed-ligand complexes. Purity is verified by:

属性

IUPAC Name |

tripotassium;chromium(3+);oxalate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Cr.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOKJTVMNOKKQO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CrK3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14217-01-7 (Parent) | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00934593 | |

| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15275-09-9 | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM OXALATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBX64H7OGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。